Seladelpar lysine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

塞拉德帕赖氨酸是一种强效且选择性的过氧化物酶体增殖物激活受体δ (PPARδ) 激动剂。 它已被研究用于治疗多种代谢和肝脏疾病,包括原发性胆汁性胆管炎 (PBC)、血脂异常、代谢综合征、2 型糖尿病和非酒精性脂肪性肝炎 (NASH) . 塞拉德帕赖氨酸在改善患有 PBC 的患者的肝功能并减少炎症和瘙痒方面已显示出希望 .

准备方法

合成路线和反应条件: 塞拉德帕赖氨酸的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰并引入赖氨酸部分。关键步骤包括:

核心结构的形成: 合成从苯氧基乙酸衍生物的制备开始,该衍生物作为核心结构。

官能团修饰: 通过烷基化、磺化和酯化等反应,将各种官能团引入核心结构。

赖氨酸部分的引入: 最后一步涉及通过酰胺键形成将赖氨酸部分偶联到修饰后的核心结构.

工业生产方法: 塞拉德帕赖氨酸的工业生产遵循类似的合成路线,但已针对大规模生产进行了优化。 这涉及使用高产反应、高效纯化技术和严格的质量控制措施,以确保最终产品的稠度和纯度 .

化学反应分析

反应类型: 塞拉德帕赖氨酸会发生各种化学反应,包括:

氧化: 该化合物可以发生氧化反应,导致形成氧化代谢物。

还原: 还原反应可以将塞拉德帕赖氨酸转化为具有不同药理特性的还原形式。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物: 从这些反应中形成的主要产物包括氧化和还原代谢物,以及具有修饰的药理特性的取代衍生物 .

科学研究应用

Clinical Efficacy

Seladelpar has been extensively studied in clinical trials for its effects on PBC. A pivotal Phase 3 trial published in The New England Journal of Medicine demonstrated that seladelpar significantly improved ALP normalization rates compared to placebo. Specifically, 61.7% of patients treated with seladelpar met the primary composite endpoint, compared to only 20% in the placebo group (p < 0.001) .

Key Clinical Findings:

- Normalization of ALP Levels : In a study involving 193 patients, those receiving seladelpar showed a mean ALP reduction of 44% from baseline .

- Improvement in Pruritus : Patients reported significant relief from itching, a common and debilitating symptom associated with PBC .

- Safety Profile : Seladelpar was well tolerated, with serious adverse events being rare .

Potential in Treating Hyperlipidemia

Research indicates that seladelpar may also have applications in treating severe hyperlipidemia. Clinical studies have shown that it effectively reduces low-density lipoprotein cholesterol (LDL-C) levels and improves lipid profiles by decreasing triglycerides and increasing high-density lipoprotein cholesterol (HDL-C) .

Comparative Efficacy:

- In trials comparing seladelpar to atorvastatin, seladelpar demonstrated superior reductions in LDL-C levels (40-48% vs. 25%) and improved overall lipid profiles .

Investigational Uses Beyond Liver Diseases

Recent studies have explored the application of seladelpar in conditions such as intestinal barrier dysfunction. Animal models have shown that seladelpar administration can ameliorate colitis symptoms by enhancing intestinal barrier integrity and reducing inflammation .

Case Study 1: Efficacy in PBC Patients

A comprehensive analysis involving multiple clinical trials highlighted that after one year of treatment with seladelpar at doses of 5 mg or 10 mg daily, approximately 66% of patients achieved biochemical response criteria defined by ALP normalization and total bilirubin levels within normal limits .

Case Study 2: Impact on Quality of Life

In the ASSURE study, 70% of patients receiving seladelpar reported substantial improvements in their quality of life metrics after 12 months, correlating with biochemical improvements .

作用机制

塞拉德帕赖氨酸通过激活过氧化物酶体增殖物激活受体δ (PPARδ) 发挥作用。这种激活导致调节参与脂质代谢、炎症和纤维化的各种基因。所涉及的分子靶点和途径包括:

脂质代谢: 激活 PPARδ 会增强参与脂肪酸氧化和脂质转运的基因的表达,从而改善脂质谱。

炎症: PPARδ 激活会降低促炎细胞因子和趋化因子的表达,从而减少炎症。

相似化合物的比较

塞拉德帕赖氨酸由于其高效力和选择性而在 PPARδ 激动剂中是独一无二的。与其他类似化合物相比,它在临床试验中已显示出优异的疗效。一些类似的化合物包括:

拉尼菲布拉诺: 一种针对 PPARα、PPARδ 和 PPARγ 的全 PPAR 激动剂,在治疗 NASH 方面有应用。

GW501516: 一种选择性 PPARδ 激动剂,已研究其在治疗代谢紊乱方面的潜力。

塞拉德帕赖氨酸独特的特性和临床疗效使其成为治疗多种代谢和肝脏疾病的有希望的候选药物。

生物活性

Seladelpar lysine, also known as MBX-8025, is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound is primarily under investigation for its therapeutic potential in treating primary biliary cholangitis (PBC) and other metabolic disorders. The biological activity of this compound has been characterized through various studies, demonstrating its efficacy in modulating lipid metabolism, reducing liver enzyme levels, and influencing bile acid synthesis.

Seladelpar functions by activating PPARδ, a nuclear receptor that plays a crucial role in regulating fatty acid metabolism and glucose homeostasis. Activation of PPARδ leads to several downstream effects:

- Inhibition of Bile Acid Synthesis : Seladelpar reduces bile acid synthesis by inducing Fibroblast Growth Factor 21 (FGF21), which subsequently downregulates CYP7A1, the enzyme responsible for converting cholesterol into bile acids. This pathway operates independently of the farnesoid X receptor (FXR) pathway, which is another regulator of bile acid synthesis .

- Lipid Metabolism : The activation of PPARδ promotes fatty acid oxidation and improves lipid profiles by increasing high-density lipoprotein (HDL) levels while decreasing low-density lipoprotein (LDL) and triglycerides. This is particularly relevant in conditions such as mixed dyslipidemia and hyperlipidemia .

Efficacy in Primary Biliary Cholangitis

Seladelpar has shown significant promise in clinical trials for treating PBC. In a pivotal study, participants receiving seladelpar experienced:

- Reduction in Alkaline Phosphatase (ALP) : A mean change from baseline of -44% in ALP levels was reported, with 37% of patients achieving normalization .

- Improvement in Liver Function Biomarkers : Significant reductions were observed in gamma-glutamyl transferase (GGT) and alanine aminotransferase (ALT) levels, indicating improved liver function .

Dose-Response Relationship

Clinical trials have established a dose-dependent relationship regarding the efficacy of seladelpar:

| Dose (mg/day) | Mean ALP Reduction (%) |

|---|---|

| 2 | 12 |

| 5 | 28 |

| 10 | 32-43 |

This table illustrates how higher doses correlate with greater reductions in ALP levels, a key biomarker for liver health .

Safety Profile

Seladelpar has been generally well-tolerated among trial participants. Adverse events leading to discontinuation were minimal (4.6%), and no serious treatment-related adverse events were reported. This safety profile is crucial for long-term management strategies in chronic liver diseases .

Case Study 1: Efficacy in Mixed Dyslipidemia

In a Phase 2 study involving patients with mixed dyslipidemia, seladelpar demonstrated significant improvements across various lipid parameters:

- LDL Reduction : Seladelpar reduced LDL cholesterol levels by 40-48%, compared to a 25% reduction with atorvastatin.

- Triglyceride Levels : Significant decreases in triglyceride levels were observed, alongside increases in HDL cholesterol .

Case Study 2: Long-term Effects on Liver Function

A long-term study assessed the effects of seladelpar over a 24-month period on patients with PBC:

属性

CAS 编号 |

928821-40-3 |

|---|---|

分子式 |

C27H41F3N2O9S |

分子量 |

626.7 g/mol |

IUPAC 名称 |

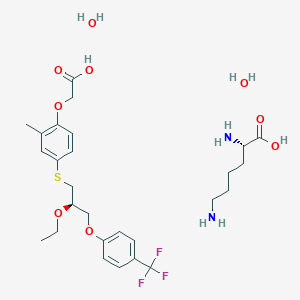

(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid;dihydrate |

InChI |

InChI=1S/C21H23F3O5S.C6H14N2O2.2H2O/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;7-4-2-1-3-5(8)6(9)10;;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);5H,1-4,7-8H2,(H,9,10);2*1H2/t17-;5-;;/m10../s1 |

InChI 键 |

WTKSWPYGZDCUNQ-JZXFCXSPSA-N |

SMILES |

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)CC(C(=O)O)N.O.O |

手性 SMILES |

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)C[C@@H](C(=O)O)N.O.O |

规范 SMILES |

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)CC(C(=O)O)N.O.O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Seladelpar lysine; MBX-8025 lysine dihydrate; MBX-8025 Lysine; MBX 8025 Lysine MBX8025 Lysine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。